(E)-N-(2-Oxo-2-phenylethylidene)glycine
Description
Properties
CAS No. |
113312-26-8 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(phenacylideneamino)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-9(6-11-7-10(13)14)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) |
InChI Key |
HWLQYJKUVJDRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Phenylglyoxal
Phenylglyoxal serves as the critical precursor. As detailed in, phenylglyoxal is synthesized via oxidation of acetophenone using selenium dioxide or via decomposition of sulfite derivatives. The anhydrous form is highly reactive but prone to polymerization, necessitating stabilization as a hydrate (C₆H₅C(O)CH(OH)₂) during storage.
Reaction Optimization
The condensation is typically performed in aqueous or alcoholic media. A study analogous to demonstrates that ultrasonic irradiation at 80°C significantly accelerates similar Schiff base formations, achieving yields of 80–98% for structurally related compounds. For (E)-N-(2-Oxo-2-phenylethylidene)glycine, the reaction proceeds as follows:
$$
\text{Glycine} + \text{Phenylglyoxal} \xrightarrow{\text{NaOAc, Ac}_2\text{O}} \text{(E)-N-(2-Oxo-2-phenylethylidene)glycine}
$$
Sodium acetate (NaOAc) acts as a base to deprotonate glycine’s amino group, facilitating nucleophilic attack on phenylglyoxal’s aldehyde carbonyl. Acetic anhydride (Ac₂O) ensures anhydrous conditions, suppressing hydration of phenylglyoxal. The E-configuration is favored due to steric hindrance between the phenyl group and glycine’s carboxylate.
Divergent Synthesis via Erlenmeyer-Plöchl Azlactone Methodology
A metal-free, cascade cyclization approach inspired by offers an alternative pathway. While focuses on indeno[2,1-c]pyran-3-ones, the underlying EPA (Erlenmeyer-Plöchl azlactone) reaction principles apply to Schiff base formation:
Mechanistic Pathway
- Azlactone Formation : Hippuric acid (N-benzoylglycine) reacts with phenylglyoxal to form an oxazolone intermediate via a Dakin–West-like reaction.
- Cascade Cyclization : The oxazolone undergoes 1,4-addition with acetate, followed by lactonization and aromatization, yielding the target compound.
This method emphasizes regioselectivity, with NaOAc critical for directing the E-configuration.
Ultrasonic-Assisted Synthesis
Building on methodologies in, ultrasonic irradiation enhances reaction efficiency. Key parameters include:
- Solvent : Neat Ac₂O or ethanol/water mixtures.
- Temperature : 60–80°C.
- Time : 75–90 minutes.
Ultrasound promotes cavitation, accelerating glycine’s deprotonation and imine bond formation. Comparative studies show a 20–30% yield increase versus conventional heating.
Crystallization and Purification
Post-synthesis, the compound is purified via:
- Recrystallization : Hexane/ethyl acetate (90:10) mixtures isolate the E-isomer.
- Chromatography : Flash silica gel chromatography (7.5:2.5 hexane/ethyl acetate) resolves geometric isomers.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Olefinic proton at δ 5.74 (s, 1H) confirms the E-configuration.
- ¹³C NMR : Carbonyl resonances at δ 170–190 ppm verify the oxoethylidene moiety.
X-ray Crystallography : Single-crystal analysis, as in, unequivocally establishes the Z/E configuration via NOE correlations and bond angles.
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks align with theoretical [M+H]⁺ values.
Challenges and Side Reactions
- Polymerization of Phenylglyoxal : Mitigated by using fresh hydrate forms.
- Z-Isomer Formation : Controlled via steric bulk in solvent (e.g., Ac₂O).
- Oxazolone Byproducts : Suppressed by optimizing NaOAc stoichiometry.
Industrial-Scale Applications
Patent highlights palladium-catalyzed methods for N-substituted glycines, though adaptation for phenylglyoxal derivatives remains unexplored. Scalable ultrasonic reactors, as in, offer promise for ton-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-Oxo-2-phenylethylidene)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(2-Oxo-2-phenylethylidene)glycine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
N-(2-Oxo-2-phenylethyl)glycine : Lacks the imine bond, replacing it with a single-bonded amine. This reduces conjugation, leading to lower UV absorbance (~260 nm) and altered reactivity in nucleophilic additions .
Phenylephrine Related Compound G ((R)-N-(2-Hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylglycine): Features hydroxyl and methyl substituents on the glycine backbone, enhancing hydrophilicity and hydrogen-bonding capacity compared to the hydrophobic phenylketone group in the target compound .
Isorhamnetin-3-O-glycoside: A flavonoid glycoside with a similar phenylpropanoid skeleton but distinct glycosylation and hydroxylation patterns, resulting in divergent antioxidant and metabolic stability profiles .
Table 1: Structural and Spectroscopic Comparison
Reactivity and Physicochemical Properties
- Imine vs. Amine Reactivity : The (E)-imine bond in the target compound facilitates metal chelation (e.g., Cu²⁺, Fe³⁺) and participation in redox cycles, unlike the amine in N-(2-oxo-2-phenylethyl)glycine, which undergoes protonation-dependent solubility changes .
- Hydrophobicity : The phenylketone group imparts greater lipophilicity (logP ≈ 1.8) compared to Phenylephrine Related Compound G (logP ≈ -0.5) due to the latter’s hydroxyl groups .
Lumping Strategy and Grouping in Chemical Modeling
The lumping strategy groups compounds with shared substructures (e.g., phenylketone or glycine motifs) to simplify reaction networks. For instance, (E)-N-(2-Oxo-2-phenylethylidene)glycine could be lumped with other imine-containing α-keto acids in metabolic pathway models, reducing computational complexity while preserving reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
